methyl 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate
Description
METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 4-(1-methyl-2,5-dioxo-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate |
InChI |
InChI=1S/C21H19N3O4/c1-23-16-12-24(15-10-8-14(9-11-15)20(26)28-2)19(25)17(16)18(22-21(23)27)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3,(H,22,27) |
InChI Key |
FILPRTBYNNGWGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of 4-phenyl-1H-pyrrole-2,5-dione with methyl 4-aminobenzoate in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE
- METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H-INDOLE-6-YL}BENZOATE
Uniqueness
METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrrolo[3,4-d]pyrimidine core differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
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